molecular formula C19H22N2O4S B2938453 N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 1705474-90-3

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2938453
CAS No.: 1705474-90-3
M. Wt: 374.46
InChI Key: FOFYTUXLRKJUQX-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound featuring a cyclopropyl group, a thiophene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a cyclopropyl ketone and a thiophene derivative, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step often involves the formation of the ethanediamide linkage under mild conditions to avoid decomposition of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific reaction steps, and purification techniques like chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide: shares structural similarities with other thiophene-based compounds and cyclopropyl derivatives.

    Thiophene derivatives: Known for their diverse biological activities and applications in material science.

    Cyclopropyl derivatives: Often exhibit unique chemical reactivity due to the strain in the cyclopropyl ring.

Uniqueness

  • The combination of a cyclopropyl group, a thiophene ring, and a methoxyphenyl group in N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide provides a unique structural framework that can lead to distinct chemical and biological properties not observed in simpler analogs.

Properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-15-6-3-2-5-13(15)11-20-17(22)18(23)21-12-19(24,14-8-9-14)16-7-4-10-26-16/h2-7,10,14,24H,8-9,11-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFYTUXLRKJUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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